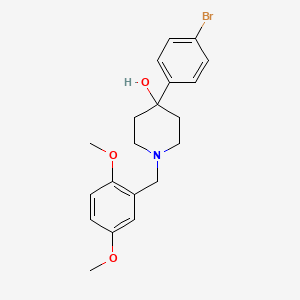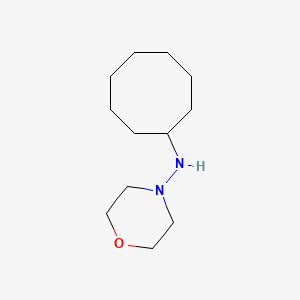
N-cyclooctyl-4-morpholinamine
Übersicht
Beschreibung
N-cyclooctyl-4-morpholinamine, also known as JNJ-1930942, is a small molecule antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. The TRPV1 receptor is a promising target for the development of novel analgesics and anti-inflammatory drugs.
Wirkmechanismus
N-cyclooctyl-4-morpholinamine is a competitive antagonist of the TRPV1 receptor. It binds to the receptor and prevents the binding of endogenous ligands, such as capsaicin and heat, which are responsible for activating the receptor. By blocking the activation of the TRPV1 receptor, N-cyclooctyl-4-morpholinamine reduces the transmission of pain signals from the periphery to the central nervous system.
Biochemical and Physiological Effects
N-cyclooctyl-4-morpholinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. In addition, N-cyclooctyl-4-morpholinamine has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclooctyl-4-morpholinamine is its selectivity for the TRPV1 receptor. It does not bind to other receptors, which reduces the risk of off-target effects. Another advantage is its low toxicity, which allows for higher doses to be administered without causing adverse effects. However, one of the limitations of N-cyclooctyl-4-morpholinamine is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the research of N-cyclooctyl-4-morpholinamine. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the role of TRPV1 in other diseases, such as cancer and diabetes. Additionally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may improve the solubility and bioavailability of N-cyclooctyl-4-morpholinamine. Finally, the investigation of the long-term effects of N-cyclooctyl-4-morpholinamine on the nervous system and other organs is an important area of research.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-4-morpholinamine has been extensively studied for its potential use as an analgesic and anti-inflammatory drug. It has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and migraine. It has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.
Eigenschaften
IUPAC Name |
N-cyclooctylmorpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-4-6-12(7-5-3-1)13-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELLIFAWDYLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-morpholinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



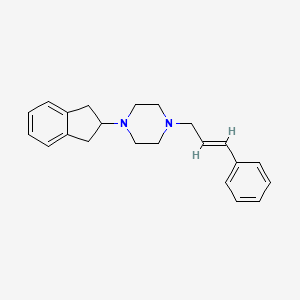
![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}ethanol](/img/structure/B3853965.png)
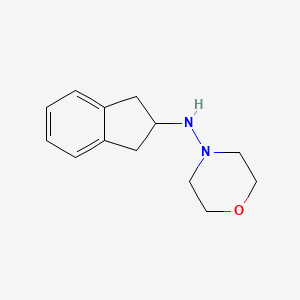
![N-[2-(allyloxy)benzyl]-2-methoxyaniline](/img/structure/B3853984.png)
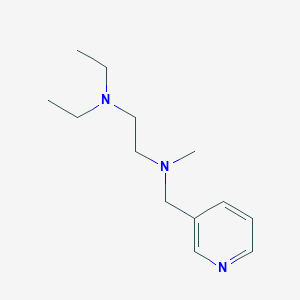

![N-[2-(3,4-dimethoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853998.png)
![2-{2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3854000.png)
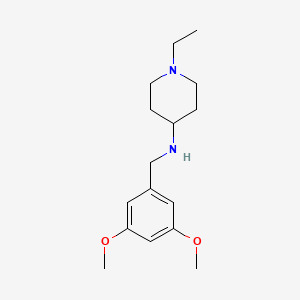
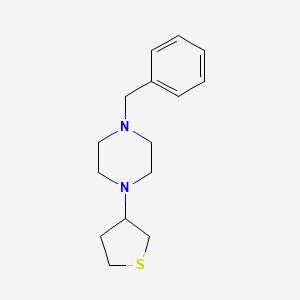
![N-[4-(trifluoromethyl)benzyl]-1H-indazol-6-amine](/img/structure/B3854020.png)
![N-[2-(4-methoxyphenyl)ethyl]tetrahydro-3-thiophenamine](/img/structure/B3854022.png)
